molecular formula C16H17N3O B1395019 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide CAS No. 1021244-97-2

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide

Cat. No.: B1395019
CAS No.: 1021244-97-2
M. Wt: 267.33 g/mol
InChI Key: VZCITDIJNSOOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an isoquinoline moiety with a hydroxybenzenecarboximidamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the isoquinoline core, which is then further functionalized to introduce the hydroxybenzenecarboximidamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline and benzenecarboximidamide derivatives.

Scientific Research Applications

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of the isoquinoline and hydroxybenzenecarboximidamide moieties, which confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCITDIJNSOOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide
Reactant of Route 5
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide
Reactant of Route 6
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.